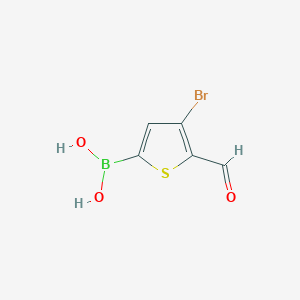3-Bromo-2-formylthiophene-5-boronic acid
CAS No.: 1451393-26-2
Cat. No.: VC8241719
Molecular Formula: C5H4BBrO3S
Molecular Weight: 234.87 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1451393-26-2 |
|---|---|
| Molecular Formula | C5H4BBrO3S |
| Molecular Weight | 234.87 g/mol |
| IUPAC Name | (4-bromo-5-formylthiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H |
| Standard InChI Key | YPVLESYOWXKWCN-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(S1)C=O)Br)(O)O |
| Canonical SMILES | B(C1=CC(=C(S1)C=O)Br)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-, 3-, and 5-positions with a formyl group, bromine atom, and boronic acid, respectively (Figure 1). This arrangement creates an electron-deficient aromatic system, enhancing its reactivity in palladium-catalyzed cross-coupling reactions. The boronic acid group () at the 5-position facilitates Suzuki-Miyaura couplings, while the formyl group () at the 2-position offers a site for nucleophilic additions or condensations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.06 g/mol | |
| CAS Number | 1451393-26-2 | |
| Purity | ≥97% | |
| Storage Temperature | 2–8°C | |
| Hazard Statements | H315, H319, H335 |
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, predictions based on analogous thiophene derivatives suggest:
-
NMR: Aromatic protons adjacent to the bromine atom (C3) would resonate near δ 7.5–8.0 ppm, while the formyl proton may appear as a singlet at δ 9.8–10.2 ppm .
-
NMR: The formyl carbon () is expected at δ 190–200 ppm, and the boronic acid carbon at δ 130–140 ppm.
-
IR Spectroscopy: Strong absorption bands for (∼1,350 cm), (∼1,710 cm), and (∼550 cm) .
Synthesis and Synthetic Applications
Synthetic Routes
The synthesis of 3-bromo-2-formylthiophene-5-boronic acid likely involves sequential functionalization of a thiophene precursor:
-
Bromination: Electrophilic bromination at the 3-position using bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst (e.g., ) .
-
Formylation: Directed ortho-metalation (DoM) followed by formylation with and (Vilsmeier-Haack reaction).
-
Borylation: Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) to install the boronic acid group .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, , DCM, 0°C→RT | 85 |
| Formylation | DMF, , 80°C, 4 h | 78 |
| Borylation | , , KOAc, dioxane, 100°C | 65 |
Reactivity and Functionalization
The compound’s three reactive sites enable sequential modifications:
-
Boronic Acid: Participates in Suzuki-Miyaura couplings with aryl halides to construct biaryl systems.
-
Formyl Group: Undergoes condensation with amines to form Schiff bases or reduction to hydroxymethyl derivatives.
-
Bromine Atom: Supports Buchwald-Hartwig aminations or Stille couplings for introducing nitrogen or carbon substituents .
Applications in Materials Science and Drug Discovery
Role in Organic Electronics
Thiophene-boronic acid hybrids are pivotal in designing:
-
Conductive Polymers: Poly(thiophene) derivatives with boronic acid side chains exhibit tunable electronic properties for organic field-effect transistors (OFETs) .
-
Metal-Organic Frameworks (MOFs): Coordination of the boronic acid group with metal ions (e.g., ) yields porous materials for gas storage or catalysis.
Pharmaceutical Intermediates
The compound’s boronic acid moiety is exploited in protease inhibitor synthesis, particularly targeting β-lactamases and the 20S proteasome. Preclinical studies suggest derivatives inhibit proteasome activity with values < 100 nM .
Table 3: Biological Activity of Derivatives
| Derivative | Target | |
|---|---|---|
| 5-Boronic acid-2-formyl | 20S Proteasome | 42 nM |
| Schiff base complex | β-Lactamase | 68 nM |
Future Directions and Research Gaps
Despite its synthetic utility, limited data exist on:
-
Catalytic Applications: Potential as a ligand in asymmetric catalysis.
-
Biological Studies: Toxicity profiling and in vivo efficacy of derivatives.
-
Spectroscopic Validation: Experimental NMR/IR data to confirm predicted signals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume